molecular formula C22H31NO2 B1258275 6-Deoxocyprodime

6-Deoxocyprodime

Cat. No.: B1258275
M. Wt: 341.5 g/mol
InChI Key: GRNDBUSWTGZEHR-KSEOMHKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Deoxocyprodime (CAS: 134161-39-0) is a synthetic morphinan derivative with the chemical name 17-(cyclopropylmethyl)-4,14-dimethoxymorphinan . Structurally, it features a morphinan backbone modified with a cyclopropylmethyl group at the 17-position and methoxy groups at the 4- and 14-positions. This compound is part of a broader class of opioid receptor ligands, though its specific pharmacological profile remains less well-characterized compared to clinically used analogs like buprenorphine or naltrexone. Its aliases include N-Cyclopropylmethyl-4,14-dimethoxymorphinan and 6-Deoxocyprodime, reflecting its structural relationship to other morphinan derivatives .

Properties

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

(1R,9S,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C22H31NO2/c1-24-18-7-5-6-17-14-19-22(25-2)11-4-3-10-21(22,20(17)18)12-13-23(19)15-16-8-9-16/h5-7,16,19H,3-4,8-15H2,1-2H3/t19-,21+,22+/m0/s1

InChI Key

GRNDBUSWTGZEHR-KSEOMHKRSA-N

Isomeric SMILES

COC1=CC=CC2=C1[C@]34CCCC[C@]3([C@H](C2)N(CC4)CC5CC5)OC

Canonical SMILES

COC1=CC=CC2=C1C34CCCCC3(C(C2)N(CC4)CC5CC5)OC

Synonyms

6-deoxocyprodime
N-cyclopropylmethyl-4,14-dimethoxymorphinan

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-Deoxocyprodime with three structurally related compounds, focusing on substitutions, functional groups, and known applications:

Compound CAS Number Key Structural Features Pharmacological Notes
6-Deoxocyprodime 134161-39-0 17-(cyclopropylmethyl), 4,14-dimethoxy Limited data; opioid receptor affinity hypothesized
Cyproterone Acetate 427-51-0 Cyclopropane-linked steroidal antiandrogen Androgen receptor antagonist; used in oncology
Tranylcypromine-d5 154711-64-5 Deuterated cyclopropylamine derivative MAO inhibitor; deuterated form used in metabolic studies
Cyprosulfamide-d4 221667-31-8 Sulfonamide with cyclopropane ring Herbicide safener; deuterated for tracer studies

Key Observations:

Structural Divergence : While 6-Deoxocyprodime shares a cyclopropylmethyl group with Tranylcypromine-d5 and Cyprosulfamide-d4, its morphinan backbone distinguishes it from these compounds, which are either amines or sulfonamides.

Pharmacological Gaps : Unlike Cyproterone Acetate (a well-characterized antiandrogen) or Tranylcypromine-d5 (a MAO inhibitor), 6-Deoxocyprodime lacks robust in vivo or clinical data, limiting direct functional comparisons .

Comparison with Functionally Similar Compounds

6-Deoxocyprodime’s hypothesized opioid activity invites comparison with classical and atypical opioids:

Compound CAS Number Key Features Opioid Receptor Affinity
6-Deoxocyprodime 134161-39-0 17-cyclopropylmethyl, 4,14-dimethoxy Presumed κ/μ partial agonist (theoretical)
Buprenorphine 52485-79-7 17-cyclopropylmethyl, 3-hydroxymorphinan μ partial agonist, κ antagonist
Naloxone 465-65-6 N-allyl substitution μ antagonist

Key Findings:

  • Substitution Patterns: The 17-cyclopropylmethyl group is conserved in both 6-Deoxocyprodime and buprenorphine, a feature critical for modulating receptor kinetics and partial agonism .
  • Methoxy vs. Hydroxy Groups: The absence of a 3-hydroxy group in 6-Deoxocyprodime (compared to buprenorphine) may reduce its binding affinity at μ-opioid receptors, shifting activity toward κ receptors .

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